
5-Ethyl-1,3,5-dithiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1,3,5-dithiazinane is a heterocyclic compound characterized by a six-membered ring containing three carbon atoms, one nitrogen atom, and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,5-dithiazinane typically involves the cyclothiomethylation of aliphatic amines with sodium sulfide and formaldehyde. The reaction is carried out in a chloroform-water mixture at room temperature for about 8 hours. The pH of the reaction medium is maintained at approximately 13, and upon completion, the mixture is neutralized with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydrosulfide instead of gaseous hydrogen sulfide simplifies the reaction process and enhances yield. The cyclocondensation of sodium sulfide with aliphatic amines and formaldehyde is a common method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted dithiazinane derivatives.
Scientific Research Applications
5-Ethyl-1,3,5-dithiazinane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits biocidal properties and is studied for its potential use in antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3,5-dithiazinane involves its interaction with molecular targets through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, which is crucial for its biocidal and corrosion-inhibiting properties. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
1,3,5-Thiadiazinane: Similar in structure but contains a nitrogen atom instead of one sulfur atom.
1,3,5-Trithiane: Contains three sulfur atoms in the ring.
1,3,5-Dithiazinane: The parent compound without the ethyl group.
Uniqueness: 5-Ethyl-1,3,5-dithiazinane is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility and alter its interaction with other molecules, making it distinct from its analogs .
Properties
CAS No. |
34866-40-5 |
|---|---|
Molecular Formula |
C5H11NS2 |
Molecular Weight |
149.3 g/mol |
IUPAC Name |
5-ethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C5H11NS2/c1-2-6-3-7-5-8-4-6/h2-5H2,1H3 |
InChI Key |
ORLVHJUBGKRLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CSCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


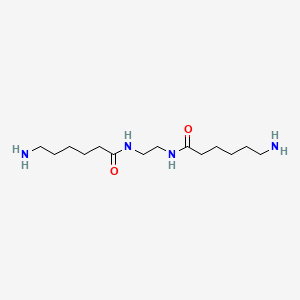
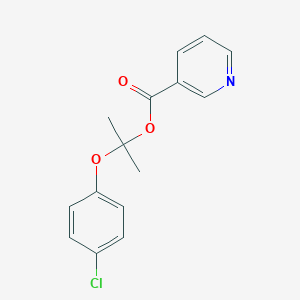

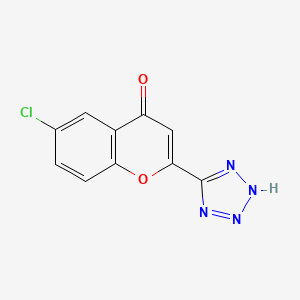
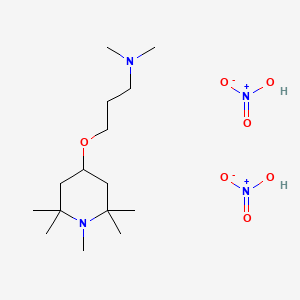
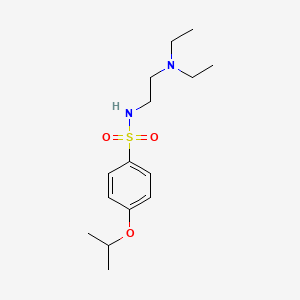




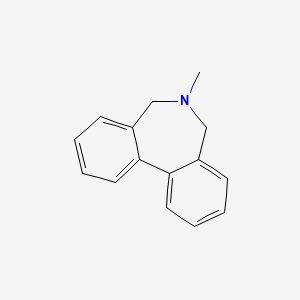
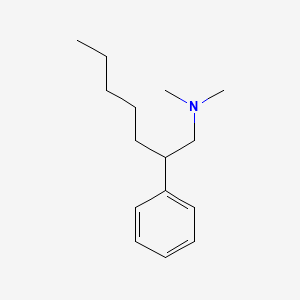
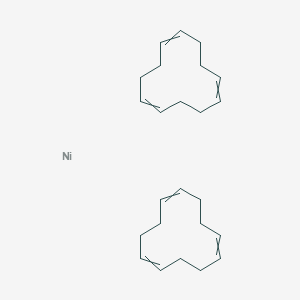
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)
